molecular formula C11H13N3S B276298 N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine

N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine

Cat. No. B276298
M. Wt: 219.31 g/mol
InChI Key: ARPUVYCKWSKPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine (CDMTP) is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. CDMTP belongs to the class of cyclopropylamine compounds, which are known for their diverse biological activities. In

Scientific Research Applications

N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine has been studied for its potential applications in drug development. It has been shown to exhibit activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen. Additionally, N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine has been studied for its potential use as a diagnostic tool for Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine is not fully understood. However, it is known to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting DHFR, N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine disrupts the cell cycle and leads to cell death in cancer cells. N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine has also been shown to inhibit the growth of Candida albicans by disrupting the synthesis of ergosterol, a key component of the fungal cell membrane.
Biochemical and Physiological Effects
N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine has been shown to have both biochemical and physiological effects. In cancer cells, N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine disrupts the cell cycle and leads to cell death. In fungal cells, N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine disrupts the synthesis of ergosterol and leads to cell death. In addition, N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine has been shown to induce apoptosis, a process by which cells undergo programmed cell death. N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine is its broad-spectrum activity against cancer cells and fungal pathogens. This makes it a promising candidate for drug development. However, N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. In addition, N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine is not yet available in large quantities, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine. One area of interest is the development of N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine-based drugs for the treatment of cancer and fungal infections. Another area of interest is the use of N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine as a diagnostic tool for Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine and its potential applications in other areas, such as inflammation and autoimmune diseases.
Conclusion
In conclusion, N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine is a promising compound with potential applications in drug development. Its broad-spectrum activity against cancer cells and fungal pathogens, as well as its anti-inflammatory effects, make it an attractive candidate for further research. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine can be synthesized using a multi-step process that involves the reaction of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine with cyclopropylcarbonyl chloride. The resulting product is then purified using column chromatography to obtain N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine in high purity.

properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

N-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C11H13N3S/c1-6-7(2)15-11-9(6)10(12-5-13-11)14-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,12,13,14)

InChI Key

ARPUVYCKWSKPHZ-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC=NC(=C12)NC3CC3)C

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3CC3)C

Origin of Product

United States

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